molecular formula C15H13NOS2 B2809649 N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034408-84-7

N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2809649
CAS RN: 2034408-84-7
M. Wt: 287.4
InChI Key: AAGVZVLQXGLQFJ-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur atom and four carbon atoms . The structure of some pertinent biological compounds based on thiophene has been shown in various studies .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are diverse and depend on the specific structure of the compound. For instance, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have been found to have potentials to be used as antifungal agents .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including our compound of interest, have been a focus for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that our compound could potentially be used in this field to protect metals and other materials from corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply that our compound might be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of OFETs . This suggests that our compound could be used in the production of these transistors, which are crucial components in many electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of OLEDs . This implies that our compound could be used in the production of OLED displays, which are used in various devices such as televisions, computer monitors, and smartphones.

Pharmaceutical Drugs

Benzothiophene, a part of our compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . This suggests that our compound could potentially be used in the development of new pharmaceutical drugs.

Dyes

Benzothiophene is also used in the manufacturing of dyes such as thioindigo . This could imply that our compound might be used in the production of new dyes.

Organic Photovoltaics (OPVs)

Thiophene derivatives have found application in OPVs . This suggests that our compound could potentially be used in the production of organic solar cells.

Future Directions

The future directions in the research of thiophene derivatives include the development of new synthetic methods and the exploration of their biological activities. The discovery of new thiophene-based drugs with improved potency and reduced side effects is a promising area of research .

properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS2/c17-15(16-7-5-11-6-8-18-10-11)14-9-12-3-1-2-4-13(12)19-14/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVZVLQXGLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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